

SB 235375: A Technical Guide for Tachykinin System Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB 235375

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Abstract

This technical guide provides an in-depth overview of **SB 235375**, a potent and selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Its utility as a research tool for elucidating the physiological and pathophysiological roles of the tachykinin system, particularly in the peripheral nervous system, is well-established. This document details the pharmacological properties of **SB 235375**, including its binding affinity and selectivity, and provides comprehensive experimental protocols for its application in key in vitro and in vivo assays. Furthermore, this guide presents the underlying signaling pathways and workflows in a clear, visual format to facilitate experimental design and data interpretation.

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), mediates a wide range of biological processes through activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is implicated in numerous physiological functions, including regulation of the reproductive axis, pain perception, and respiratory control. The development of selective antagonists has been crucial in dissecting the specific roles of the NK3 receptor.

SB 235375, with its high affinity and selectivity for the human NK3 receptor and low penetration of the central nervous system, has emerged as an invaluable tool for investigating the

peripheral actions of the tachykinin system.^[1] This guide serves as a comprehensive resource for researchers utilizing **SB 235375** in their studies.

Pharmacological Profile of SB 235375

SB 235375 is a competitive antagonist at the NK3 receptor.^[1] Its pharmacological characteristics have been extensively evaluated in a variety of assays, demonstrating its potency and selectivity.

Binding Affinity and Selectivity

The binding affinity of **SB 235375** for the human NK3 receptor (hNK3R) is in the low nanomolar range. Importantly, it exhibits high selectivity for the hNK3R over other tachykinin receptors, namely the hNK1R and hNK2R.

Receptor	Ligand	Parameter	Value (nM)	Cell Line	Reference
hNK3	[¹²⁵ I]- [MePhe ⁷]- NKB	K _i	2.2	CHO	^[1]
hNK2	-	K _i	209	-	^[1]
hNK1	-	K _i	>100,000	-	^[1]

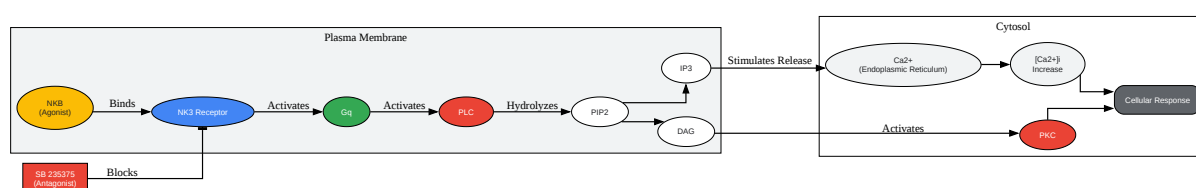
Functional Antagonism

SB 235375 effectively antagonizes NK3 receptor-mediated functional responses. Its potency as a competitive antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Assay	Agonist	Parameter	Value	Tissue/Cell Line	Reference
Ca ²⁺ Mobilization	NKB	K _e	12 nM	HEK 293	[1]
Contraction	Senktide	pA ₂	8.1	Rabbit Iris Sphincter	[1]
Contraction	Senktide	pA ₂	8.3	Guinea Pig Ileum	[1]

Tachykinin NK3 Receptor Signaling Pathway

The NK3 receptor is a Gq-protein coupled receptor.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.



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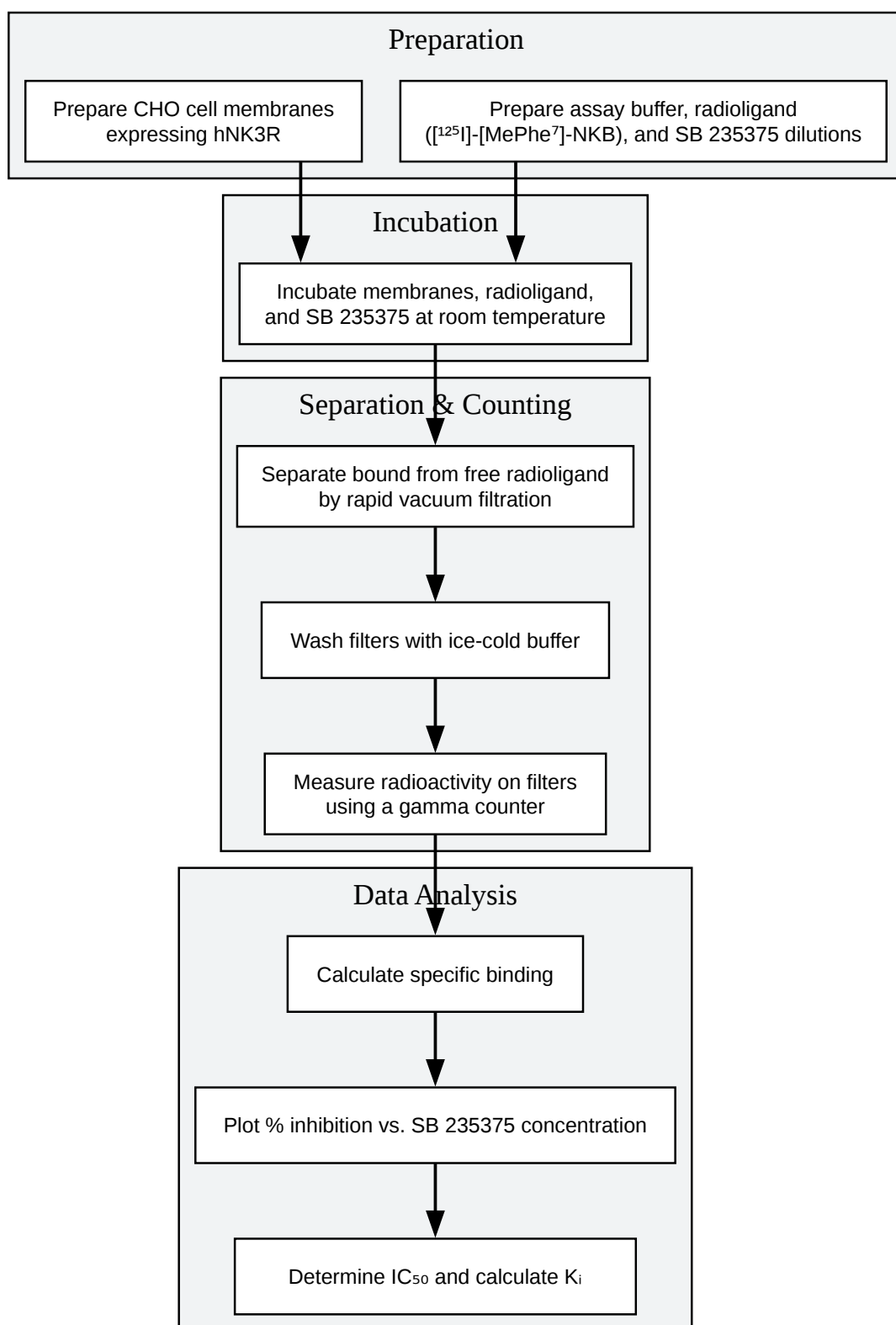
Caption: Tachykinin NK3 Receptor Signaling Pathway.

Key Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments utilizing **SB 235375**.

In Vitro Assays

This assay is used to determine the binding affinity (K_i) of **SB 235375** for the NK3 receptor.



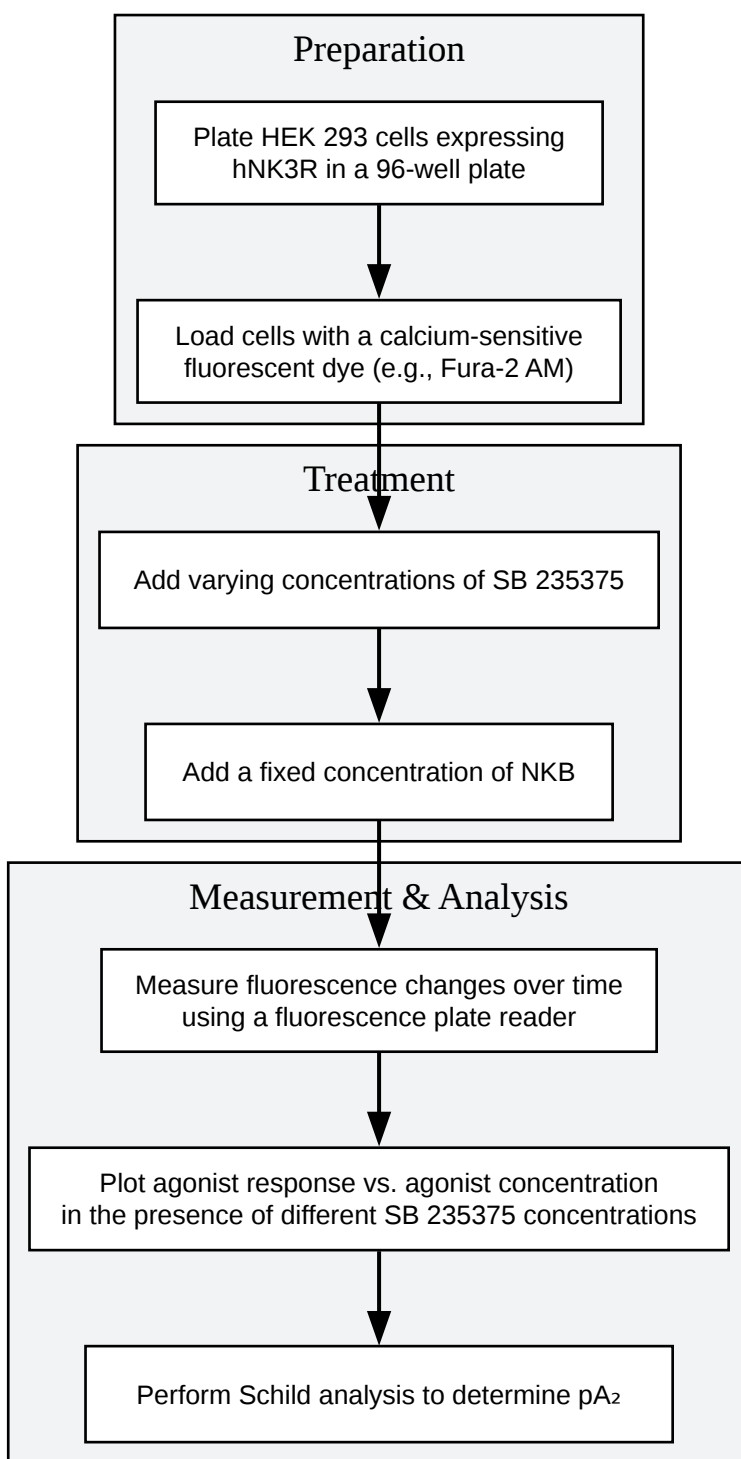
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Caption: Radioligand Binding Assay Workflow.

Protocol Details:

- Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor.
- Radioligand: [125 I]-[MePhe 7]-Neurokinin B (NKB) is used as the radiolabeled ligand.
- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl $_2$) and protease inhibitors.
- Procedure:
 - In a 96-well plate, add cell membranes, a fixed concentration of [125 I]-[MePhe 7]-NKB, and varying concentrations of **SB 235375**.
 - Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
 - Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
 - Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK3 receptor ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of **SB 235375** that inhibits 50% of the specific binding (IC $_{50}$) is determined by non-linear regression analysis. The K $_i$ value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of **SB 235375** to antagonize agonist-induced increases in intracellular calcium.



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